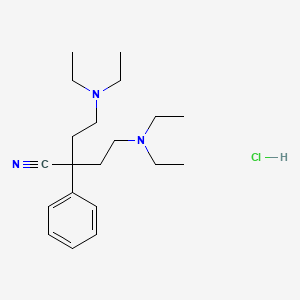![molecular formula C15H23N3O3 B13988744 Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate CAS No. 34153-35-0](/img/structure/B13988744.png)
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate is an organic compound with the molecular formula C14H21N3O3. This compound is characterized by its unique structure, which includes an ethyl ester group, a diazenyl group, and a phenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate typically involves the reaction of 4-(butyl-methyl-amino)diazenylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
Applications De Recherche Scientifique
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Additionally, the phenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(dimethylamino)diazenylphenoxy]acetate: Similar structure but with a dimethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(ethylamino)diazenylphenoxy]acetate: Contains an ethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(methylamino)diazenylphenoxy]acetate: Features a methylamino group instead of a butyl-methyl-amino group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and biological activities.
Propriétés
Numéro CAS |
34153-35-0 |
|---|---|
Formule moléculaire |
C15H23N3O3 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
ethyl 2-[4-[[butyl(methyl)amino]diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C15H23N3O3/c1-4-6-11-18(3)17-16-13-7-9-14(10-8-13)21-12-15(19)20-5-2/h7-10H,4-6,11-12H2,1-3H3 |
Clé InChI |
NZGSSWXLKJJTHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)N=NC1=CC=C(C=C1)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)








![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)

![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)


